Product packaging for 5alpha-Androst-2-ene-1alpha,17beta-diol(Cat. No.:CAS No. 1229-06-7)

5alpha-Androst-2-ene-1alpha,17beta-diol

Cat. No.: B075127
CAS No.: 1229-06-7
M. Wt: 290.4 g/mol
InChI Key: RUUMDVOLWARSAZ-VXZRPZIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androst-2-ene-1alpha,17beta-diol is a unique and structurally interesting dihydroxylated steroid that serves as a valuable intermediate and tool compound in biochemical research. Its core research value lies in the study of steroid hormone biosynthesis and metabolism pathways, particularly those involving 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase (17beta-HSD) enzymes. The presence of the 2-ene double bond in the A-ring, combined with the 1alpha- and 17beta-hydroxyl groups, creates a distinct molecular configuration that can be utilized to investigate enzyme substrate specificity, reaction kinetics, and metabolic fate. Researchers employ this compound to probe the mechanisms of androgen activation and inactivation, to elucidate the role of specific steroidogenic enzymes in health and disease states, and as a synthetic precursor for the preparation of other labeled or modified steroid analogs. Its unique structure may also provide insights into steroid-receptor interactions that deviate from typical androgen signaling, making it a compound of significant interest for fundamental endocrinology and the development of novel research assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B075127 5alpha-Androst-2-ene-1alpha,17beta-diol CAS No. 1229-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUMDVOLWARSAZ-VXZRPZIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@H](C=CC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Fate and Biotransformation of 5alpha Androst 2 Ene 1alpha,17beta Diol and Analogues

In Vitro Enzymatic Transformations and Metabolite Identification

In vitro studies using subcellular fractions are instrumental in elucidating the specific enzymatic processes involved in the metabolism of steroids. These systems allow for the identification of primary metabolites and the enzymes responsible for their formation.

The metabolism of steroids is predominantly carried out by enzyme systems located in the microsomal and cytosolic fractions of cells in various tissues, with the liver being the primary site. researchgate.net Microsomes contain the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the Phase I oxidative metabolism of a vast number of compounds, including steroids. nih.gov For instance, studies on 5alpha-androstane-3beta,17beta-diol have shown that rat prostate microsomes contain a high-affinity cytochrome P450 enzyme responsible for its hydroxylation. nih.gov This suggests that hepatic and gonadal microsomes would likely be involved in the oxidative metabolism of 5alpha-androst-2-ene-1alpha,17beta-diol.

Cytosolic enzymes, on the other hand, are key players in both Phase I and Phase II reactions. These include various reductases and dehydrogenases that can interconvert keto and hydroxyl groups on the steroid nucleus. Additionally, Phase II conjugating enzymes like sulfotransferases are found in the cytosol.

Phase I metabolism of steroids primarily involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, making the compounds more polar. nih.gov

Hydroxylation: This is a common metabolic pathway for steroids, catalyzed by CYP450 enzymes. In the case of 5alpha-androstane-3beta,17beta-diol, in vitro studies with rat prostate microsomes have identified several trihydroxylated products. nih.gov The primary sites of hydroxylation were found to be at the 6-alpha, 7-alpha, and 7-beta positions, suggesting that a specific P450 enzyme catalyzes these reactions. nih.gov It is plausible that this compound would also undergo similar hydroxylations on the steroid backbone.

Oxidation and Reduction: The interconversion of hydroxyl and keto groups is a key aspect of steroid metabolism. For example, 5alpha-androstane-3beta,17beta-diol can be metabolized to 17beta-hydroxy-5alpha-androstan-3-one in various tissues from rats and humans. nih.gov This bioconversion is dependent on the presence of cofactors such as NAD and NADP. nih.gov Furthermore, with a NADPH generating system, 5alpha-androstane-3beta,17beta-diol is metabolized to 5alpha-androstan-3alpha,17beta-diol. nih.gov These reactions indicate the activity of hydroxysteroid dehydrogenases.

Studies on the related compound 5alpha-androst-2-en-17-one have revealed the formation of several dihydroxy metabolites, indicating extensive Phase I metabolism. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. longdom.orgupol.cz For steroids, the most common conjugation reactions are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to hydroxyl groups. drughunter.com The synthesis of 3- and 17-glucuronides of 5alpha-androstane-3alpha,17beta-diol (B1664111) has been demonstrated, confirming that androstane (B1237026) diols are substrates for UGTs. nih.gov 5alpha-Androstane-3alpha,17beta-diol glucuronide is a known metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394). biovendor.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl functions. drughunter.com Several androstane diols have been identified as existing in sulfated and even disulfated forms. bham.ac.uknih.gov For example, 5alpha-androstane-3beta,17beta-diol disulfate has been documented. nih.gov These conjugated metabolites are generally inactive and readily excreted. nih.gov

In Vivo Metabolic Pathways and Excretion Profiles Across Species

In vivo studies provide a comprehensive picture of the metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion.

In rats, the metabolism of testosterone leads to the formation of 17beta-hydroxy-5alpha-androstan-3-one and 5alpha-androstane-3alpha,17beta-diol in the gastrointestinal tract. nih.gov Furthermore, immature mouse testes have been shown to synthesize 5alpha-androstane-3alpha,17beta-diol through two distinct pathways, with the predominant one being testosterone → dihydrotestosterone → androstanediol. nih.gov

The primary route of excretion for steroid metabolites is through the urine, with a smaller contribution from biliary excretion. Studies on 5alpha-androst-2-en-17-one have led to the identification and characterization of several urinary metabolites. The main glucuroconjugated metabolites have been isolated from human urine following enzymatic hydrolysis. nih.gov

One of the major urinary metabolites of 5alpha-androst-2-en-17-one was identified as 2beta,3alpha-dihydroxy-5alpha-androstan-17-one. nih.gov In total, seven metabolites not present as endogenous compounds were identified, making them potential markers for the administration of this steroid. nih.gov

The following table summarizes some of the identified urinary metabolites of the 5alpha-androst-2-ene analogue, 5alpha-androst-2-en-17-one.

Parent CompoundMetaboliteMetabolic Reaction
5alpha-Androst-2-en-17-one2beta,3alpha-dihydroxy-5alpha-androstan-17-oneDihydroxylation, Reduction
5alpha-Androst-2-en-17-oneVarious hydroxylated metabolitesHydroxylation
5alpha-Androst-2-en-17-one5beta-configured metabolitesIsomerization

There is a lack of specific information regarding the biliary metabolites of the 5alpha-androst-2-ene skeleton in the reviewed literature.

Advanced Analytical Methodologies for Detection and Quantification of 5alpha Androst 2 Ene 1alpha,17beta Diol

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical tool for the detection and structural characterization of steroids. When coupled with chromatographic separation, it provides the high selectivity and sensitivity required for analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is a cornerstone technique for the analysis of 5alpha-Androst-2-ene-1alpha,17beta-diol. For GC analysis, the diol functionality of the steroid must first be derivatized to increase its volatility and thermal stability. Trimethylsilyl (B98337) (TMS) ether derivatives are commonly prepared for this purpose.

The electron ionization (EI) mass spectra of the TMS-derivatized this compound exhibit characteristic fragmentation patterns that are essential for its structural elucidation. The fragmentation is influenced by the stereochemistry of the steroid nucleus. The mass spectrum of the closely related compound, 5alpha-androst-2-en-17beta-ol, has been a subject of study and provides insights into the expected fragmentation of the target diol. nih.gov

For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the compound, thereby increasing sensitivity and reducing matrix interference. In GC-MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This technique offers even greater specificity and is particularly useful for quantifying trace amounts of the steroid in complex biological samples. The choice of precursor and product ions is critical for developing a robust and selective quantitative method.

Table 1: Representative GC-MS/MS Parameters for the Analysis of a Related Androstene Diol Derivative

Parameter Value
Column HP-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Oven Program 150°C (1 min), then 10°C/min to 300°C (5 min)
Ionization Mode Electron Ionization (EI)
Precursor Ion (m/z) [Value for derivatized compound]
Product Ions (m/z) [Value 1], [Value 2], [Value 3]

| Collision Energy | [Optimized value in eV] |

Note: The values in this table are representative and would require optimization for the specific analysis of this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for High Sensitivity and Specificity

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative to GC-MS for steroid analysis, offering high sensitivity and specificity without the need for derivatization. sciex.com This is particularly advantageous for thermally labile compounds. LC-HRMS instruments, such as those based on Orbitrap or time-of-flight (TOF) technology, provide accurate mass measurements, which allow for the determination of the elemental composition of the analyte and its fragments, significantly enhancing the confidence in compound identification.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed for separation. The high resolving power of HRMS can distinguish the target compound from isobaric interferences, which is a common challenge in steroid analysis. sciex.com Furthermore, tandem HRMS (MS/MS) experiments can be performed to obtain detailed structural information from the fragmentation patterns. The high sensitivity of modern LC-HRMS systems enables the detection and quantification of steroids at very low concentrations in various biological matrices.

Application of Isotope Ratio Mass Spectrometry (IRMS) in Distinguishing Endogenous and Exogenous Sources

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous (naturally produced by the body) and exogenous (synthetic) sources of steroids. This method is based on the measurement of the carbon isotope ratio (¹³C/¹²C) of the compound.

Synthetic versions of steroids are typically derived from plant sterols, which have a different ¹³C/¹²C ratio compared to endogenous steroids produced in the human body. By precisely measuring this ratio in this compound isolated from a biological sample, it is possible to determine its origin. This technique is of particular importance in anti-doping control and clinical endocrinology. The analysis involves the combustion of the chromatographically separated compound into CO₂ gas, which is then introduced into the IRMS for isotope ratio determination.

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for the accurate analysis of this compound, especially when dealing with complex mixtures containing isomeric compounds.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of steroids. For this compound, which is a relatively polar compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation of steroid isomers, which often have very similar polarities, can be challenging and may require careful optimization of the mobile phase composition, column chemistry, and temperature. Chiral stationary phases can be employed for the separation of enantiomers if required. nih.gov HPLC is also invaluable for assessing the purity of synthetic batches of this compound, where it can be used to detect and quantify any impurities.

Table 2: Illustrative HPLC Conditions for Steroid Separation

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temperature | 30°C |

Note: These conditions are illustrative and would need to be optimized for the specific separation of this compound and its potential isomers.

Thin-Layer Chromatography (TLC) for Screening and Fractionation in Research

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening and fractionation of this compound in research settings. It can be used to monitor the progress of chemical reactions during its synthesis or to perform a preliminary separation of extracts from biological samples.

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of the separated compounds is visualized using a suitable method, such as UV light or by spraying with a chemical reagent that reacts with the steroid to produce a colored spot. The retention factor (Rf) value can be used for preliminary identification.

Sample Preparation Strategies for Biological Matrices

The primary objective of sample preparation is to isolate the target analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.com The selection of an appropriate strategy depends on the physicochemical properties of the analyte, the nature of the biological matrix (e.g., urine, plasma, serum), and the analytical technique to be employed. mdpi.com

Effective extraction and purification are critical first steps in the analytical workflow for steroids. austinpublishinggroup.com Given the complexity of biological samples, a multi-step approach is often necessary to achieve the required level of cleanliness and concentration.

Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For lipophilic steroids, solvents like diethyl ether or hexane (B92381) are commonly used. researchgate.net LLE is effective but can be labor-intensive and may require large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE has become a preferred method for steroid analysis due to its efficiency, selectivity, and potential for automation. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov For steroids, C18 or other reversed-phase sorbents are frequently employed. nih.gov

Protein Precipitation (PP): For serum or plasma samples, a protein precipitation step is often necessary to remove high-molecular-weight proteins that can interfere with analysis. austinpublishinggroup.com This is typically achieved by adding an organic solvent like methanol (B129727) or acetonitrile. austinpublishinggroup.com

Following initial extraction, a purification or clean-up step may be required. This can involve additional SPE steps using different sorbents, such as silica gel, to remove remaining interferences. nih.govthermofisher.com For conjugated steroids, an enzymatic hydrolysis step using β-glucuronidase is often performed prior to extraction to cleave the conjugate and release the free steroid. researchgate.net

Table 1: Overview of Extraction and Purification Techniques for Steroids in Biological Samples

Technique Principle Common Application Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. Extraction of lipophilic steroids from urine and plasma. Simple, low cost. Labor-intensive, large solvent consumption, can form emulsions.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while impurities are washed away. Widely used for urine, plasma, and serum. High recovery, high selectivity, easily automated, reduced solvent use. Higher cost per sample compared to LLE.
Protein Precipitation (PP) Removal of proteins from plasma or serum samples. Pre-treatment for plasma/serum analysis. Fast and simple. Non-selective, may result in loss of analyte through co-precipitation.

| Enzymatic Hydrolysis | Cleavage of glucuronide or sulfate (B86663) conjugates to yield the free steroid. | Analysis of conjugated steroid metabolites in urine. | Allows for measurement of total steroid concentration. | Can be time-consuming, enzyme activity can vary. |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. nih.gov For the analysis of steroids like this compound, derivatization is often a crucial step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

In the context of GC-MS , the primary goals of derivatization are to:

Increase Volatility: Steroids contain polar hydroxyl groups that make them non-volatile. Derivatization replaces these active hydrogens with non-polar groups, increasing their volatility for passage through the GC column. nih.gov

Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column. nih.gov

Enhance Mass Spectrometric Detection: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving detection sensitivity.

Common derivatizing agents for steroids in GC-MS are silylating reagents, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which convert hydroxyl groups to trimethylsilyl (TMS) ethers. researchgate.net

Table 2: Common Derivatization Approaches for Steroid Analysis

Analytical Technique Purpose of Derivatization Example Reagents Resulting Derivative
Gas Chromatography-Mass Spectrometry (GC-MS) Increase volatility and thermal stability. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) Trimethylsilyl (TMS) ether

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Improve ionization efficiency and sensitivity. | Isonicotinoyl azide, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | Amide or ester derivatives with easily ionizable groups |

Validation Parameters for Rigorous Academic Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unito.it It is a critical requirement for ensuring the reliability and comparability of scientific data. unito.it For steroid analysis, validation must rigorously assess several key performance characteristics. unito.itresearchgate.net

Sensitivity: This parameter reflects the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. unito.it For steroid hormones, which are often present at ng/L or µg/kg levels, high sensitivity is paramount. nih.govresearchgate.net

Selectivity/Specificity: Selectivity refers to the ability of the method to measure the target analyte without interference from other components in the sample matrix, such as other steroids or endogenous compounds. nih.govunito.it This is often demonstrated by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte. unito.it

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is evaluated by analyzing a series of calibration standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. austinpublishinggroup.com

Accuracy: Accuracy describes the closeness of the measured value to the true or accepted value. researchgate.net It is often assessed by analyzing quality control (QC) samples or certified reference materials at different concentrations and expressing the result as a percentage of the nominal value. researchgate.net Trueness and bias are terms also used to describe this parameter. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). unito.itresearchgate.net

Table 3: Key Validation Parameters and Typical Acceptance Criteria for Steroid Analysis

Parameter Description Typical Acceptance Criteria
Selectivity Ability to differentiate the analyte from other substances. No significant interfering peaks at the analyte's retention time in blank samples.
Linearity (R²) Proportionality of the signal to the analyte concentration. R² > 0.99
Limit of Quantification (LOQ) Lowest concentration measured with acceptable accuracy and precision. Signal-to-noise ratio > 10; Accuracy and precision within ±20%.
Accuracy (Trueness) Closeness of the measured value to the true value. Within ±15-20% of the nominal concentration (±20-25% at the LOQ). researchgate.netunil.ch

| Precision (CV%) | Agreement between replicate measurements. | ≤15-20% (≤20-25% at the LOQ). researchgate.netunil.ch |

Ensuring the comparability of results generated by different laboratories is crucial for both clinical diagnostics and academic research. nih.gov Inter-laboratory harmonization aims to minimize the variability between different analytical methods and laboratories. nih.gov

Key components for achieving this include:

External Quality Assessment (EQA) Schemes: These programs, run by organizations like INSTAND, regularly distribute samples of unknown concentrations to participating laboratories. nih.gov The laboratories analyze the samples and report their results, which are then compared against a reference value, often determined by a high-level reference measurement procedure (RMP) like isotope dilution GC-MS (ID-GC-MS). nih.gov This allows laboratories to assess the accuracy of their measurements and identify potential issues. nih.gov

Certified Reference Materials (CRMs): CRMs are highly characterized materials with a certified property value. Using CRMs for calibration and quality control helps to establish metrological traceability and ensures that results are accurate and comparable across different analytical platforms and laboratories. nih.gov

Method Standardization: Efforts to standardize pre-analytical and analytical procedures can significantly reduce inter-laboratory variation. nih.gov This includes harmonizing sample collection, processing, and the analytical methods themselves.

Through the implementation of rigorous validation protocols, participation in EQA schemes, and the use of CRMs, the scientific community can enhance the quality and reliability of steroid analysis, leading to more consistent and trustworthy data. nih.gov

Future Directions and Emerging Research Opportunities for 5alpha Androst 2 Ene 1alpha,17beta Diol

Elucidation of Uncharted Biosynthetic Routes to the Androst-2-ene Moiety

The biosynthesis of steroid hormones is a complex and highly regulated process involving a cascade of enzymatic reactions. While the primary pathways for major androgens and estrogens are well-established, the origins of less common steroid structures, such as the androst-2-ene moiety, remain largely enigmatic. Future research in this area will likely focus on identifying and characterizing the specific enzymes and intermediate metabolites involved in the formation of 5alpha-Androst-2-ene-1alpha,17beta-diol.

A proposed biosynthetic pathway for androst-16-enes involves intermediates such as pregnenolone (B344588) and progesterone. nih.gov However, the formation of the double bond at the C2-C3 position, characteristic of the androst-2-ene structure, suggests a departure from canonical steroidogenic pathways. Research efforts could be directed towards investigating the potential role of novel desaturases or isomerases that may act on conventional C19 steroid precursors. The synthesis of related compounds like 5a-androst-2-en-17-one from 5α-androsterone has been chemically achieved, pointing to potential enzymatic parallels. gychbjb.com

Key research questions to be addressed include:

What are the primary steroidal precursors for the androst-2-ene moiety?

Which specific enzymes (e.g., cytochromes P450, hydroxysteroid dehydrogenases, or novel enzymes) catalyze the introduction of the 2-ene double bond?

In which tissues or cell types do these biosynthetic pathways predominantly occur?

In-depth Structural Biology of Enzymes Interacting with this compound

Understanding the three-dimensional structures of enzymes that bind to and metabolize this compound is crucial for deciphering its biological function. These enzymes are likely to be members of the cytochrome P450 (CYP) or hydroxysteroid dehydrogenase (HSD) superfamilies. nih.govnih.gov Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the precise molecular interactions between the steroid and its enzymatic partners.

For instance, the crystal structures of various steroid-converting enzymes have revealed key features of their active sites that determine substrate specificity. nih.gov The unique conformation of the A-ring in this compound, due to the C2-C3 double bond, may allow for unconventional binding orientations within the active sites of metabolizing enzymes. nih.gov This could lead to metabolic products with novel biological activities. Research has shown that the pseudo-symmetric nature of C19 steroids can allow for alternative binding orientations in some human enzymes. nih.gov

Future structural studies should aim to:

Co-crystallize this compound with candidate metabolizing enzymes to obtain high-resolution structural data.

Identify the key amino acid residues involved in substrate recognition and catalysis.

Compare the binding mode of this compound with that of other endogenous androgens to understand the basis of its unique metabolic fate.

Mechanistic Investigations of its Receptor-Mediated and Non-Receptor-Mediated Cellular Effects

The cellular effects of steroids can be broadly categorized as either receptor-mediated (genomic) or non-receptor-mediated (non-genomic). While classical androgens exert their effects primarily through the androgen receptor (AR), there is growing evidence that some androgens and their metabolites can interact with other receptors, including estrogen receptors (ERs). nih.govnih.gov

For example, the related compound 5α-androstane-3β,17β-diol does not bind to the AR but is a ligand for ERβ, mediating potent cellular responses. nih.govnih.gov Given the structural similarities, it is plausible that this compound may also exhibit a unique receptor binding profile. Comprehensive binding assays and functional studies are needed to determine its affinity for various nuclear and membrane-bound steroid receptors.

Beyond receptor binding, steroids can also exert rapid, non-genomic effects by modulating intracellular signaling pathways. abeomics.com These effects are often initiated at the cell membrane and can involve the activation of protein kinases and changes in intracellular calcium levels. abeomics.com Future research should explore the potential for this compound to trigger such rapid signaling events in various cell types.

Key areas for investigation include:

Determining the binding affinity of this compound for the androgen receptor, estrogen receptors (α and β), and other potential steroid receptors.

Characterizing the downstream transcriptional changes induced by this steroid in receptor-positive cell lines.

Investigating its ability to modulate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways. abeomics.commdpi.com

Development of Novel Research Tools and Probes Based on the this compound Structure

The development of chemical probes derived from the this compound scaffold would provide invaluable tools for studying its biological roles. These probes could be used to visualize the subcellular localization of the steroid, identify its protein binding partners, and track its metabolic fate.

One promising approach is the synthesis of fluorescently labeled analogs. By attaching a fluorescent moiety to a position on the steroid that does not interfere with its biological activity, it would be possible to directly visualize its distribution and dynamics in living cells using advanced microscopy techniques. researchgate.netnih.gov Another strategy involves the creation of affinity-based probes, where the steroid is linked to a reactive group or a tag (such as biotin) that can be used to isolate and identify its binding proteins from complex cellular lysates. mskcc.org

The synthesis of such probes would enable researchers to:

Visualize the uptake and subcellular distribution of this compound in real-time.

Identify novel protein targets and interacting partners through affinity purification and mass spectrometry.

Develop high-throughput screening assays to discover small molecules that modulate the activity of this steroid.

Comparative "-omics" Approaches to Understand its Biological Impact (e.g., Transcriptomics, Proteomics)

High-throughput "-omics" technologies, such as transcriptomics and proteomics, offer a powerful and unbiased approach to understanding the global cellular responses to this compound. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) following treatment with this steroid, researchers can gain insights into the biological pathways and processes it regulates. mdpi.comnih.gov

For example, transcriptomic analysis of cells treated with this compound could reveal novel target genes and provide clues about its potential physiological functions. mdpi.com Similarly, proteomic studies could identify proteins whose expression or post-translational modification is altered, shedding light on the downstream signaling events and cellular machinery affected by this steroid. nih.gov Integrating these "-omics" datasets can provide a comprehensive systems-level view of the biological impact of this compound. nih.govresearchgate.net

Future "-omics" studies should aim to:

Perform global transcriptomic profiling (e.g., via RNA-seq) of relevant cell lines or tissues treated with this compound.

Conduct comprehensive proteomic analyses to identify changes in protein expression and post-translational modifications.

Utilize bioinformatics tools to integrate multi-omics data and identify the key signaling pathways and biological networks regulated by this steroid.

Q & A

Q. What are the recommended analytical methods for quantifying 5alpha-Androst-2-ene-1alpha,17beta-diol in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites in tissues or serum. Key steps include:

  • Derivatization : Enhance detection sensitivity by derivatizing the compound, as demonstrated in testosterone and 5alpha-androstane-3alpha,17beta-diol (ADIOL) analyses in rat brain tissue .
  • Validation : Calibrate using isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects.
  • Chromatographic separation : Use reversed-phase C18 columns with methanol/water gradients to resolve stereoisomers (e.g., 3alpha vs. 3beta configurations) .

Q. How should researchers design ligand-binding assays to assess the receptor affinity of this compound?

  • Saturation binding : Use in vitro-synthesized receptors (e.g., ERbeta) with tritiated 17beta-estradiol as a reference ligand. Monitor competitive displacement using increasing concentrations of the compound .
  • Reporter gene assays : Transfect cells with receptor expression vectors (e.g., ERbeta) and estrogen-responsive luciferase reporters. Measure activity after 24–48 hours of exposure to the compound at physiological concentrations (1–10 nM) .
  • Specificity controls : Test structurally similar metabolites (e.g., 5alpha-androstane-3beta,17beta-diol) to confirm binding selectivity .

Advanced Research Questions

Q. How can Mendelian randomization (MR) be applied to investigate the causal role of 5alpha-androstane-3alpha,17beta-diol metabolites in disease pathways?

  • Genetic instrument selection : Use single-nucleotide polymorphisms (SNPs) strongly associated with metabolite levels (e.g., F-statistic >10 to avoid weak instrument bias) .
  • Two-sample MR : Leverage GWAS summary statistics for metabolite levels (e.g., 5alpha-androstan-3alpha,17beta-diol disulfate) and disease endpoints (e.g., breast cancer risk).
  • Sensitivity analyses : Apply inverse-variance weighted (IVW) and MR-Egger regression to detect pleiotropy. For example, LDSC analysis can exclude metabolites with shared genetic determinants confounding disease associations .

Q. What strategies resolve contradictions in reported biological activities of this compound across experimental models?

  • Contextual validation : Replicate findings in multiple cell lines (e.g., Chinese hamster ovary vs. prostate epithelial cells) to assess tissue-specific receptor interactions .
  • Metabolite profiling : Quantify intracellular conversion to active/inactive forms (e.g., sulfated vs. free diols) using LC-MS, as sulfation status dramatically alters receptor activation .
  • Epistemic transparency : Adopt open-data practices to share raw binding curves, dose-response data, and analytical parameters, enabling meta-analyses to reconcile discrepancies .

Q. How do enzymatic pathways (e.g., 17β-HSD isoforms) regulate the interconversion of 5alpha-androstane-3alpha,17beta-diol in hormone-dependent cancers?

  • Enzyme inhibition assays : Use selective inhibitors (e.g., 17β-HSD3 blockers) in prostate cancer cell lines to quantify shifts in metabolite ratios (3alpha vs. 3beta diols) .
  • Isotope tracing : Incubate cells with deuterated precursors (e.g., DHT) and track conversion kinetics via LC-MS/MS.
  • Clinical correlation : Compare tissue-specific 17β-HSD expression (RNA-seq) with urinary 5alpha-androstane-3alpha,17beta-diol levels in patients with breast fibrocystic disease .

Methodological Considerations

Q. Notes for Experimental Design

  • Storage : Store the compound at -20°C in methanol to prevent degradation; avoid freeze-thaw cycles .
  • Confounders in human studies : Adjust for alcohol intake in metabolite analyses, as 5alpha-androstane-3beta,17beta-diol disulfate correlates with alcohol biomarkers .

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